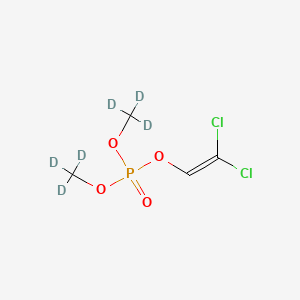
5-Ethyl-2-pyridine Ethanol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-pyridine Ethanol-d4 is a deuterated compound with the molecular formula C9H9D4NO and a molecular weight of 155.23 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics . The presence of deuterium atoms makes it valuable for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Mecanismo De Acción
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It’s worth noting that compounds of similar structure are often involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the transfer of electrons or the formation of new bonds, which can alter the structure and function of the target molecules.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Based on its use in proteomics research , it may influence protein-related processes, which could have downstream effects on cellular functions and processes.
Métodos De Preparación
The synthesis of 5-Ethyl-2-pyridine Ethanol-d4 involves several steps. One common method includes the deuteration of 5-Ethyl-2-pyridine Ethanol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source . The reaction is carried out under controlled conditions to ensure complete deuteration. Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity .
Análisis De Reacciones Químicas
5-Ethyl-2-pyridine Ethanol-d4 undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
5-Ethyl-2-pyridine Ethanol-d4 has diverse applications in scientific research:
Comparación Con Compuestos Similares
5-Ethyl-2-pyridine Ethanol-d4 can be compared with other similar compounds, such as:
5-Ethyl-2-pyridine Ethanol: The non-deuterated version of the compound, which lacks the unique properties conferred by deuterium atoms.
5-Ethyl-2-methylpyridine: Another pyridine derivative with different functional groups, used in various chemical and biological studies.
4-Thiazolidinones from 5-Ethyl-2-pyridine Ethanol: These compounds exhibit antibacterial, antifungal, and antitubercular activities, highlighting the versatility of the pyridine scaffold.
The uniqueness of this compound lies in its deuterium content, which enhances its stability and provides valuable insights into chemical and biological processes .
Propiedades
IUPAC Name |
1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMXIPHUCDRAS-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661966 |
Source


|
| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189881-19-3 |
Source


|
| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












